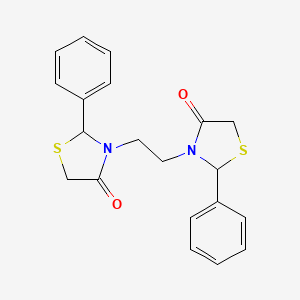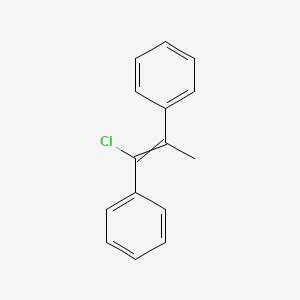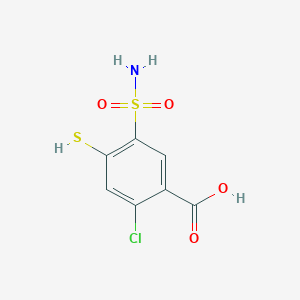![molecular formula C11H16O4 B14356710 [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate CAS No. 91887-63-7](/img/structure/B14356710.png)
[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Oxoethyl)-7-oxabicyclo[221]heptan-2-yl]methyl acetate is a complex organic compound featuring a bicyclic structure with an oxoethyl group and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxoethyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving bicyclic substrates. Its structural features allow for the investigation of enzyme specificity and catalytic mechanisms.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as scaffolds for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with unique mechanical and chemical properties.
作用机制
The mechanism by which [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate exerts its effects involves interactions with specific molecular targets. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its catalytic activity. The pathways involved can include various biochemical processes such as oxidation-reduction reactions and nucleophilic substitutions.
相似化合物的比较
Similar Compounds
Similar compounds to [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate include other bicyclic acetates and oxanorbornane derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of a bicyclic structure with an oxoethyl group and an acetate ester. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
91887-63-7 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
[3-(2-oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H16O4/c1-7(13)14-6-9-8(4-5-12)10-2-3-11(9)15-10/h5,8-11H,2-4,6H2,1H3 |
InChI 键 |
RNGCINLGEWNBDH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C2CCC(C1CC=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


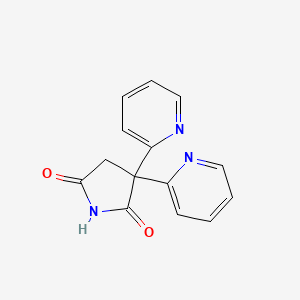
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
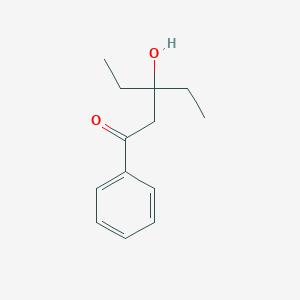
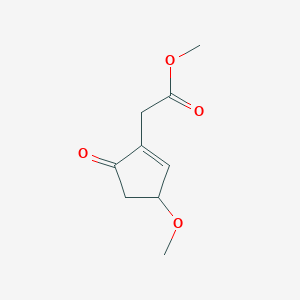
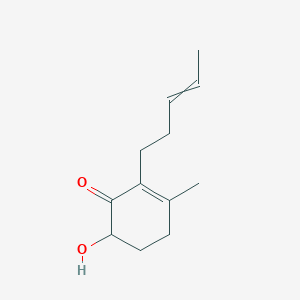
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
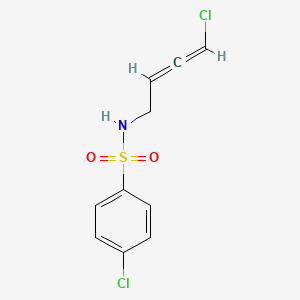
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
